![molecular formula C19H25NO3 B10971452 3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971452.png)
3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure It consists of a bicyclic heptane ring system with a carboxylic acid group and a carbamoyl group attached to it The compound also features a 4-ethylphenyl group, which adds to its structural complexity
Preparation Methods
The synthesis of 3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the carbamoyl group: This step involves the reaction of the intermediate compound with an isocyanate or carbamoyl chloride.
Addition of the 4-ethylphenyl group: This can be achieved through Friedel-Crafts alkylation using ethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride, palladium on carbon
Major products formed from these reactions depend on the specific conditions and reagents used but can include ketones, alcohols, amines, and substituted derivatives.
Scientific Research Applications
3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic heptane ring system but differ in the functional groups attached to the ring.
Carbamoyl derivatives: These compounds contain the carbamoyl group but may have different core structures.
Phenyl derivatives: These compounds feature the phenyl group but may have different substituents or core structures.
The uniqueness of this compound lies in its combination of the bicyclic heptane ring, carbamoyl group, and 4-ethylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[1-(4-ethylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H25NO3/c1-3-12-4-6-13(7-5-12)11(2)20-18(21)16-14-8-9-15(10-14)17(16)19(22)23/h4-7,11,14-17H,3,8-10H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
VVTYZBMMOYMALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2C3CCC(C3)C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




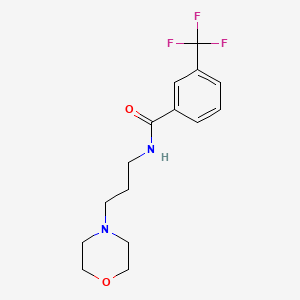
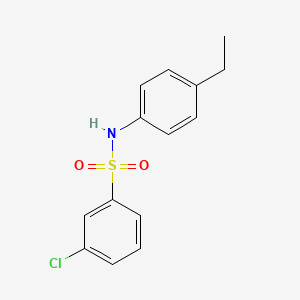
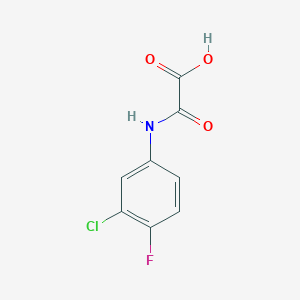
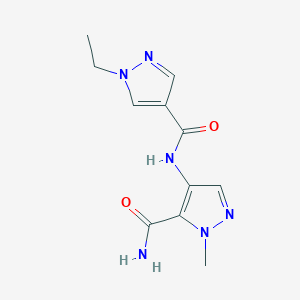
![5-Amino-7-(4-nitrophenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B10971423.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B10971427.png)
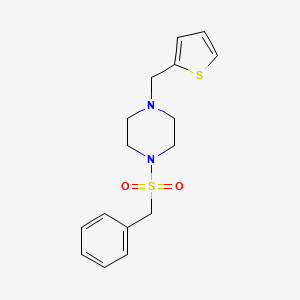
![2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]quinoline-4-carboxamide](/img/structure/B10971459.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971467.png)
![2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971479.png)
![N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971486.png)
![4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10971490.png)
